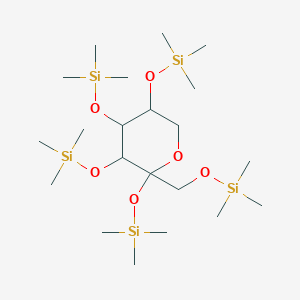![molecular formula C8H15IN2O3 B12280578 2-Amino-6-[(2-iodoacetyl)amino]hexanoic acid](/img/structure/B12280578.png)
2-Amino-6-[(2-iodoacetyl)amino]hexanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Autoimmune hemolytic anemia (AIAH) is an autoimmune disorder characterized by the destruction of red blood cells due to the presence of autoantibodies. These autoantibodies target and destroy the red blood cells, leading to anemia. The condition can be classified into two main types: warm antibody autoimmune hemolytic anemia and cold antibody autoimmune hemolytic anemia .
Preparation Methods
The preparation of compounds related to autoimmune hemolytic anemia involves various synthetic routes and reaction conditions. For example, the synthesis of organometallic compounds can be achieved through metal-carbon bond-forming reactions, metal displacement, metathesis, and hydrometallation . Industrial production methods often involve large-scale chemical reactions and purification processes to obtain the desired compounds in high purity and yield.
Chemical Reactions Analysis
Compounds related to autoimmune hemolytic anemia undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include potassium permanganate for oxidation, which converts aromatic alkanes to carboxylic acids . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Autoimmune hemolytic anemia has significant implications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In medicine, research focuses on developing new drugs and therapies to treat the condition. Novel therapies include B-cell-directed therapy, phagocytosis inhibition, plasma cell-directed therapy, and complement inhibition . In chemistry and biology, understanding the molecular mechanisms and pathways involved in the disease can lead to the development of targeted treatments and diagnostic tools.
Mechanism of Action
The mechanism of action of autoimmune hemolytic anemia involves the binding of autoantibodies to red blood cells, leading to their destruction. This process can occur through various pathways, including complement activation and phagocytosis. The molecular targets involved in this process include specific antigens on the surface of red blood cells .
Comparison with Similar Compounds
Autoimmune hemolytic anemia can be compared with other similar autoimmune disorders, such as systemic lupus erythematosus and rheumatoid arthritis. These conditions also involve the production of autoantibodies that target specific tissues or cells in the body. autoimmune hemolytic anemia is unique in its specific targeting of red blood cells, leading to anemia .
Properties
Molecular Formula |
C8H15IN2O3 |
|---|---|
Molecular Weight |
314.12 g/mol |
IUPAC Name |
2-amino-6-[(2-iodoacetyl)amino]hexanoic acid |
InChI |
InChI=1S/C8H15IN2O3/c9-5-7(12)11-4-2-1-3-6(10)8(13)14/h6H,1-5,10H2,(H,11,12)(H,13,14) |
InChI Key |
PEVDSQTZJOGTKZ-UHFFFAOYSA-N |
Canonical SMILES |
C(CCNC(=O)CI)CC(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl thieno[2,3-b]pyridine-3-carboxylate](/img/structure/B12280510.png)

![1-{4-[(1-{Imidazo[1,2-b]pyridazin-6-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}-4-phenylpiperazine](/img/structure/B12280526.png)










